molecular formula C23H24N2O2 B5683096 N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide

N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide

Cat. No. B5683096
M. Wt: 360.4 g/mol
InChI Key: RMCGJWDIUQUKMS-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide, also known as INH-1, is a chemical compound that has been extensively studied for its potential use in scientific research. INH-1 is a hydrazide derivative that has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation. Additionally, N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide has been shown to have low toxicity in various in vitro and in vivo studies. However, there are also some limitations to using N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide in lab experiments. For example, the mechanism of action of N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide is not fully understood, and more research is needed to determine its exact targets and pathways. Additionally, the effects of N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide. One potential direction is to further investigate the mechanism of action of N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide and identify its exact targets and pathways. This could help to better understand the biochemical and physiological effects of N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide and potentially identify new therapeutic targets for cancer, inflammation, and neurodegenerative diseases. Additionally, more research is needed to determine the efficacy and safety of N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide in animal models and clinical trials. Finally, the development of new analogs of N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide could lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide can be synthesized by the reaction of 2-(2-naphthyloxy)acetic acid with hydrazine hydrate in the presence of acetic anhydride. The resulting product is then treated with 4-isopropylbenzaldehyde in the presence of acetic acid to yield N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.

Scientific Research Applications

N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties in various in vitro and in vivo studies. N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide has been used to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-naphthalen-2-yloxy-N-[(E)-1-(4-propan-2-ylphenyl)ethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-16(2)18-8-10-19(11-9-18)17(3)24-25-23(26)15-27-22-13-12-20-6-4-5-7-21(20)14-22/h4-14,16H,15H2,1-3H3,(H,25,26)/b24-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCGJWDIUQUKMS-JJIBRWJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C(=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(4-Isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide

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